Cas no 1781708-89-1 (5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid)

5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrrolizine-7-carboxylic acid, 5-bromo-2,3-dihydro-
- 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid
-
- MDL: MFCD28642690
- インチ: 1S/C8H8BrNO2/c9-7-4-5(8(11)12)6-2-1-3-10(6)7/h4H,1-3H2,(H,11,12)
- InChIKey: UPMRPDZHVMYLTC-UHFFFAOYSA-N
- ほほえんだ: N12CCCC1=C(C(O)=O)C=C2Br
5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-345659-5.0g |
5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid |
1781708-89-1 | 83% | 5.0g |
$4184.0 | 2023-02-22 | |
Enamine | EN300-345659-10.0g |
5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid |
1781708-89-1 | 83% | 10.0g |
$6205.0 | 2023-02-22 | |
Aaron | AR01BSSE-500mg |
5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid |
1781708-89-1 | 95% | 500mg |
$1328.00 | 2025-02-09 | |
1PlusChem | 1P01BSK2-10g |
5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid |
1781708-89-1 | 83% | 10g |
$7732.00 | 2023-12-20 | |
Enamine | EN300-345659-5g |
5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid |
1781708-89-1 | 83% | 5g |
$4184.0 | 2023-09-03 | |
Enamine | EN300-345659-1g |
5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid |
1781708-89-1 | 83% | 1g |
$1442.0 | 2023-09-03 | |
Aaron | AR01BSSE-2.5g |
5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid |
1781708-89-1 | 83% | 2.5g |
$3914.00 | 2023-12-14 | |
1PlusChem | 1P01BSK2-2.5g |
5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid |
1781708-89-1 | 83% | 2.5g |
$3003.00 | 2024-06-18 | |
A2B Chem LLC | AW29042-100mg |
5-Bromo-2,3-dihydro-1h-pyrrolizine-7-carboxylic acid |
1781708-89-1 | 83% | 100mg |
$478.00 | 2024-04-20 | |
1PlusChem | 1P01BSK2-100mg |
5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid |
1781708-89-1 | 83% | 100mg |
$590.00 | 2025-03-19 |
5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid 関連文献
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acidに関する追加情報
Introduction to 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic Acid (CAS No. 1781708-89-1)
5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid (CAS No. 1781708-89-1) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers. This compound, characterized by its brominated pyrrolizine core and carboxylic acid functionality, serves as a versatile intermediate in the synthesis of various biologically active molecules. The presence of the 5-bromo substituent and the 7-carboxylic acid moiety imparts distinct chemical properties that make it valuable for further derivatization and functionalization.
The structural motif of 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid is derived from the broader class of heterocyclic compounds, which are known for their diverse pharmacological activities. Pyrrolizine derivatives, in particular, have been extensively studied due to their potential applications in drug discovery and development. The bromine atom at the 5-position enhances the electrophilicity of the ring, facilitating nucleophilic substitution reactions that are pivotal in constructing more complex molecular architectures.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. Among these efforts, small molecule inhibitors targeting specific biological pathways have emerged as a prominent area of investigation. The carboxylic acid group in 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid provides a reactive site for conjugation with other functional groups, enabling the design of prodrugs or covalent inhibitors that can interact selectively with biological targets.
One of the most compelling aspects of this compound is its utility as a building block in medicinal chemistry. Researchers have leveraged its scaffold to develop molecules with potential applications in oncology, neurology, and infectious diseases. For instance, studies have demonstrated that derivatives of 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid can modulate enzyme activity by binding to specific pockets within proteins. This has led to the identification of novel lead compounds that exhibit promising pharmacological profiles.
The synthesis of 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid involves multi-step organic transformations that highlight its synthetic versatility. The bromination step at the 5-position is particularly critical, as it determines the reactivity and subsequent functionalization possibilities of the compound. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition metal-mediated hydrogenations, have been employed to achieve high yields and purity levels.
The pharmacological evaluation of 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid and its derivatives has revealed intriguing biological activities. Preclinical studies suggest that certain analogs may possess anti-inflammatory, antiviral, or anticancer properties. These findings underscore the importance of this compound as a scaffold for drug discovery initiatives aimed at addressing unmet medical needs.
Advances in computational chemistry have further enhanced the understanding of how 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid interacts with biological targets. Molecular modeling techniques allow researchers to predict binding affinities and optimize lead structures before experimental validation. This integration of computational and experimental approaches has accelerated the development pipeline for new therapeutic agents derived from this compound.
The industrial significance of 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid cannot be overstated. Its role as an intermediate in pharmaceutical manufacturing underscores its importance in global healthcare initiatives. As demand for innovative drugs grows, compounds like this continue to play a pivotal role in bridging the gap between laboratory discoveries and clinical applications.
In conclusion, 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid (CAS No. 1781708-89-1) represents a cornerstone in modern medicinal chemistry. Its unique structural features and synthetic adaptability make it an invaluable asset for researchers striving to develop next-generation therapeutics. With ongoing advancements in synthetic methodologies and pharmacological exploration, this compound is poised to remain at the forefront of drug discovery efforts for years to come.
1781708-89-1 (5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid) 関連製品
- 1805443-57-5(2-(Chloromethyl)-6-(difluoromethyl)-5-fluoro-3-(trifluoromethyl)pyridine)
- 1177322-23-4(2-(Thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride)
- 503292-68-0(ethyl 4-chloro-2-sulfanylbenzoate)
- 1005942-17-5(N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide)
- 1154276-55-7(2-(benzyloxy)-4-propoxybenzoic acid)
- 1806415-83-7(3-Fluoro-2-hydroxy-5-iodopyridine)
- 2381192-93-2(tert-butyl 4-{(3R)-3-hydroxypyrrolidin-1-ylmethyl}piperidine-1-carboxylate)
- 861212-48-8((E)-N-{[1-methyl-2-(4-methylpiperazin-1-yl)-1H-indol-3-yl]methylidene}hydroxylamine)
- 890605-83-1((2E)-3-(5-ethylfuran-2-yl)-N-(2-ethylphenyl)prop-2-enamide)
- 2172209-18-4(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-3,3-dimethylbutanoic acid)




